![molecular formula C9H7BrN2 B2924789 2-Bromoquinolin-8-amine CAS No. 1312835-41-8](/img/structure/B2924789.png)
2-Bromoquinolin-8-amine
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Overview
Description
2-Bromoquinolin-8-amine is a chemical compound with the linear formula C9H7BrN2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 2-Bromoquinolin-8-amine, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 2-Bromoquinolin-8-amine is represented by the linear formula C9H7BrN2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Bromoquinolin-8-amine have been studied, particularly in the context of synthesizing quinolin-8-amines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis
2-Bromoquinolin-8-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.07 .Scientific Research Applications
Catalysis and Synthesis 2-Bromoquinolin-8-amine plays a significant role in palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds. This method employs a palladium acetate catalyst, aryl, alkyl, benzyl, or allyl halide, and inorganic base in tert-amyl alcohol or water solvent at elevated temperatures. The use of 8-aminoquinoline auxiliary for carboxylic acid β-functionalization showcases its importance in facilitating selective functionalization of complex molecules (Nadres, Santos, Shabashov, & Daugulis, 2013). Additionally, microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, highlights the efficiency of 2-Bromoquinolin-8-amine in synthesizing aminoquinolines under enhanced conditions, leading to improved yields for quinoline substrates (Wang, Magnin, & Hamann, 2003).
Photoremovable Protecting Groups The compound 8-Bromo-7-hydroxyquinoline (BHQ), related to 2-Bromoquinolin-8-amine, demonstrates its utility as an efficient photoremovable protecting group for physiological studies. BHQ is photolyzed by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a valuable tool for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs. Its stability, water solubility, and low fluorescence enable its use alongside fluorescent biological function indicators (Zhu, Pavlos, Toscano, & Dore, 2006).
Ligand Synthesis for Catalytic Applications 2-Bromoquinolin-8-amine serves as a precursor in the synthesis of unsymmetrical pincer ligands with an 8-hydroxyquinoline core. These ligands, when coordinated to palladium(II), exhibit significant catalytic activity in amine and copper-free Sonogashira coupling reactions. This showcases the versatility of 2-Bromoquinolin-8-amine derivatives in facilitating carbon-carbon bond formation, highlighting their importance in the development of new catalytic methods (Kumar, Saleem, Mishra, & Singh, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPPNSUUZWFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinolin-8-amine | |
CAS RN |
1312835-41-8 |
Source
|
Record name | 2-bromoquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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